The Strategic Intermediate: A Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate
The Strategic Intermediate: A Technical Guide to Methyl 2-amino-4-(trifluoromethyl)benzoate
Introduction: The Unseen Architect in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the strategic importance of fluorinated building blocks cannot be overstated. Among these, Methyl 2-amino-4-(trifluoromethyl)benzoate, identified by its CAS number 61500-87-6 , has emerged as a pivotal intermediate.[1][2][3][4] Its unique trifluoromethyl moiety imparts profound effects on the physicochemical and biological properties of parent molecules, making it a valuable asset for medicinal chemists.[5] This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and critical applications, designed for researchers, scientists, and professionals in drug development.
The trifluoromethyl group is a bioisostere for chlorine and the methyl group, offering a unique combination of steric and electronic properties. Its high electronegativity and metabolic stability are key reasons for its prevalence in pharmaceuticals.[5] This stability often translates to longer drug half-lives and improved pharmacokinetic profiles. This guide will delve into the practical aspects of utilizing Methyl 2-amino-4-(trifluoromethyl)benzoate, providing a foundation for its effective application in research and development.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. The key properties of Methyl 2-amino-4-(trifluoromethyl)benzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 61500-87-6 | [1][2][3][4] |
| Molecular Formula | C₉H₈F₃NO₂ | [1][3] |
| Molecular Weight | 219.16 g/mol | [1][3] |
| Appearance | White to light yellow or light orange powder/crystal | [2] |
| Melting Point | 63-68 °C | |
| Purity | Typically >95% | [6] |
| Synonyms | 2-Amino-4-(trifluoromethyl)benzoic Acid Methyl Ester | [2] |
| InChI Key | DZICUHOFOOPVFM-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=C(N)C=C(C=C1)C(F)(F)F | [7] |
Synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate: A Two-Step Approach
The synthesis of Methyl 2-amino-4-(trifluoromethyl)benzoate is typically achieved through a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile. This pathway involves the hydrolysis of the nitrile and reduction of the nitro group to form the key intermediate, 2-amino-4-(trifluoromethyl)benzoic acid, followed by esterification.
Caption: Synthetic pathway to Methyl 2-amino-4-(trifluoromethyl)benzoate.
Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)benzoic Acid
The initial step involves the conversion of a nitro-substituted precursor to the corresponding amine. A common and efficient method is the catalytic hydrogenation of 2-nitro-4-(trifluoromethyl)benzoic acid.
Protocol: Catalytic Hydrogenation
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Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-nitro-4-(trifluoromethyl)benzoic acid in an appropriate solvent, such as ethanol.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-3 bar). The reaction is often exothermic and may require cooling to maintain a controlled temperature.
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Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the palladium catalyst. The filtrate, containing the desired 2-amino-4-(trifluoromethyl)benzoic acid, is then concentrated under reduced pressure.
Step 2: Esterification to Methyl 2-amino-4-(trifluoromethyl)benzoate
The final step is the esterification of the carboxylic acid group. Fischer esterification, using methanol in the presence of a strong acid catalyst, is a standard and effective method.
Protocol: Fischer Esterification
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Reaction Setup: Suspend 2-amino-4-(trifluoromethyl)benzoic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrochloric acid, to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.
-
Monitoring: Monitor the reaction by TLC or HPLC to determine the point of completion.
-
Work-up: After cooling to room temperature, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure Methyl 2-amino-4-(trifluoromethyl)benzoate.
Analytical Characterization
Accurate characterization of Methyl 2-amino-4-(trifluoromethyl)benzoate is crucial for its use in synthesis. The following are expected spectroscopic data based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The aromatic protons will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The amine protons will present as a broad singlet, and the methyl ester protons will be a sharp singlet around δ 3.9 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methyl carbon of the ester.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F stretching vibrations.
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MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound (219.16 g/mol ).
Applications in Drug Discovery and Medicinal Chemistry
Methyl 2-amino-4-(trifluoromethyl)benzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[8][9] The presence of the trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of the final drug candidates.[5]
Key Roles in Synthesis:
-
Scaffold for Heterocyclic Systems: The amino and ester functionalities provide reactive handles for the construction of various heterocyclic ring systems, which are common motifs in drug molecules.
-
Introduction of the Trifluoromethyl Group: This intermediate allows for the direct incorporation of a trifluoromethyl-substituted benzene ring into a larger molecule, a common strategy to improve metabolic stability and binding affinity.[5]
While specific, named drug candidates synthesized directly from this intermediate are not extensively documented in publicly available literature, its utility is evident in the synthesis of analogues of biologically active compounds. It serves as a key starting material for creating libraries of compounds for screening in drug discovery programs targeting a range of therapeutic areas, including oncology and inflammatory diseases.[8]
Caption: Role of Methyl 2-amino-4-(trifluoromethyl)benzoate in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-amino-4-(trifluoromethyl)benzoate.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 2-amino-4-(trifluoromethyl)benzoate is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined properties, accessible synthesis, and the advantageous characteristics imparted by the trifluoromethyl group make it an indispensable intermediate in the quest for novel and more effective therapeutics. This guide has provided a comprehensive overview of its key technical aspects, empowering researchers to leverage its full potential in their drug discovery and development endeavors.
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